molecular formula C12H25NO5S B11831874 S-acetyl-PEG4-amine

S-acetyl-PEG4-amine

Cat. No.: B11831874
M. Wt: 295.40 g/mol
InChI Key: PXNGVISWXZZUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetyl-PEG4-amine: is a polyethylene glycol (PEG)-based compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to enhance the solubility and stability of the molecules it is attached to, making it a valuable tool in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine typically involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amine groups. The reaction conditions are mild and non-denaturing, usually performed in non-amine buffers at pH 7-9 and temperatures ranging from 4°C to 37°C. The reaction is specific to primary amines, resulting in the formation of stable amide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically stored desiccated at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-PEG4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-acetyl-PEG4-amine is used in bioconjugation methods to incorporate sulfhydryl groups into proteins. This is particularly useful in crosslinking and immobilization applications .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This makes it easier to study protein-protein interactions and other biochemical processes .

Medicine: In the medical field, this compound is used in the development of PROTACs, which are designed to selectively degrade target proteins. This has potential therapeutic applications in treating diseases such as cancer .

Industry: Industrially, this compound is used in the production of various bioconjugates and PEGylated compounds, which are essential in drug delivery systems and other pharmaceutical applications .

Mechanism of Action

S-acetyl-PEG4-amine functions by reacting with primary amines to form stable amide bonds. The thioacetate group can be deacetylated to expose a sulfhydryl group, which can then participate in further conjugation reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its PEG spacer arm, which provides increased solubility and reduced immunogenicity compared to non-PEG analogs. This makes it particularly valuable in applications requiring high solubility and stability .

Properties

Molecular Formula

C12H25NO5S

Molecular Weight

295.40 g/mol

IUPAC Name

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3

InChI Key

PXNGVISWXZZUJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCN

Origin of Product

United States

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